molecular formula C4H8Br2 B1584511 1,2-Dibromobutane CAS No. 533-98-2

1,2-Dibromobutane

Cat. No. B1584511
CAS RN: 533-98-2
M. Wt: 215.91 g/mol
InChI Key: CZWSZZHGSNZRMW-UHFFFAOYSA-N
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Description

1,2-Dibromobutane is a dense colorless liquid . Its molecular formula is C2H5CH (Br)CH2Br and it has a molecular weight of 215.91 .


Synthesis Analysis

1,2-Dibromobutane can be synthesized by dibromination, a process that involves the combination of DMSO and oxalyl bromide. This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromobutane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 13 bonds, including 5 non-H bonds and 1 rotatable bond .


Chemical Reactions Analysis

In an oxidative bromination of alkenes to 1,2-dibromo alkanes with HBr, dimethyl sulfoxide serves as the oxidant as well as cosolvent .


Physical And Chemical Properties Analysis

1,2-Dibromobutane is a liquid at room temperature. It has a refractive index of n20/D 1.5141 (lit.) and a density of 1.789 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Thermophysical Property Research

    • Summary of Application : 1,2-Dibromobutane is often used in research related to its thermophysical properties . The National Institute of Standards and Technology (NIST) has critically evaluated data related to various properties of this compound .
    • Methods of Application : The compound is studied under various conditions of temperature and pressure to determine properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and more .
    • Results or Outcomes : The data obtained from these studies are used to understand the behavior of the compound under different conditions, which can be useful in various scientific and industrial applications .
  • Chemical Synthesis

    • Summary of Application : 1,2-Dibromobutane is used in chemical synthesis . It can act as a reagent in various chemical reactions .
    • Methods of Application : The specific methods of application would depend on the particular chemical reaction in which 1,2-Dibromobutane is being used .
    • Results or Outcomes : The outcomes of these reactions would vary based on the specific reaction and the other reagents used .
  • Gas Chromatography

    • Summary of Application : 1,2-Dibromobutane can be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
    • Methods of Application : In gas chromatography, a sample is carried by a moving gas stream through a tube packed with a finely divided, inert, solid support material (stationary phase). Different components in the sample are carried through the tube at different rates due to differences in their partitioning behavior between the mobile gas phase and the stationary phase .
    • Results or Outcomes : The results of gas chromatography can be used to determine the relative amounts of different components in a sample .
  • Metabolism Research

    • Summary of Application : 1,2-Dibromobutane has been used in research to investigate the metabolism of halopropanes .
    • Methods of Application : This involves studying how the compound is broken down in the body, and what byproducts are produced .
    • Results or Outcomes : The results of this research can provide valuable information about how the body processes this compound, which can be useful in understanding its potential effects on human health .
  • Process Simulators

    • Summary of Application : 1,2-Dibromobutane can be used in process simulators, such as Aspen Plus .
    • Methods of Application : Process simulators are software tools used in chemical engineering to simulate the operation of a chemical process . They use mathematical models to replicate the physical and chemical processes that occur in a plant .
    • Results or Outcomes : The results of these simulations can be used to optimize the design and operation of chemical plants .
  • Thermal Cracking Kinetics

    • Summary of Application : 1,2-Dibromobutane can be used in research related to thermal cracking kinetics .
    • Methods of Application : Thermal cracking is a process in which a chemical compound is broken down into smaller compounds due to the application of heat . The kinetics of this process can be studied using various experimental and computational methods .
    • Results or Outcomes : The results of this research can provide valuable information about the behavior of the compound under high-temperature conditions .

Safety And Hazards

1,2-Dibromobutane is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The study of organic chemistry introduces students to a wide range of interrelated reactions. Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols and boranes; cleaved to smaller aldehydes, ketones and carboxylic acids; and enlarged by carbocation and radical additions as well as cycloadditions . These reactions can be combined into a multi-step synthesis for the construction of a designated compound from a specified starting material .

properties

IUPAC Name

1,2-dibromobutane
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InChI

InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CZWSZZHGSNZRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8Br2
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DSSTOX Substance ID

DTXSID90870592
Record name Butane, 1,2-dibromo-
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Molecular Weight

215.91 g/mol
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Physical Description

Yellowish liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS]
Record name alpha-Butylene dibromide
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Vapor Pressure

3.1 [mmHg]
Record name alpha-Butylene dibromide
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Product Name

1,2-Dibromobutane

CAS RN

533-98-2
Record name 1,2-Dibromobutane
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Record name 1,2-DIBROMOBUTANE
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Record name Butane, 1,2-dibromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
408
Citations
K Ody, A Nechvatal, JM Tedder - Journal of the Chemical Society …, 1976 - pubs.rsc.org
The liquid-phase bromination of 1-bromo- and 1-chloro-butane has been studied using t-butyl hypobromite and bromine oxide as brominating agents. These reagents give a mixture of …
Number of citations: 7 pubs.rsc.org
DD Tanner, EV Blackburn, Y Kosugi… - Journal of the American …, 1977 - ACS Publications
The photobromination of 2-bromobutane with molecular bromine yields 2, 2-dibromobutane, meso-2, 3-dibromobu-tane,¿/-2, 3-dibromobutane, and small amounts of 1, 2-…
Number of citations: 13 pubs.acs.org
YC Lin, CM Wang - Journal of Electroanalytical Chemistry, 2007 - Elsevier
The reduction of organic dibromides, such as 2,3-dibromobutane (2,3-DBB), 1,2-dibromobutane (1,2-DBB) and 1,2-dibromocyclohexane, appears to exist with cathodic barrier. For …
Number of citations: 8 www.sciencedirect.com
DD Tanner, Y Kosugi, R Arhart, N Wada… - Journal of the …, 1976 - ACS Publications
The vapor-phase photobromination of 1-bromobutane with molecular bromine (5: 1) yields 11 products resulting from direct substitution or the eliminationof a bromine atom from the 1-(…
Number of citations: 14 pubs.acs.org
RT Dillon, WG Young, HJ Lucas - Journal of the American …, 1930 - ACS Publications
The dehydration of 1-butanol and 2-butanol over aluminum oxide at 300-350 gave butenes which were converted to the bromides. By means of fractional distillation at 50 mm. the three …
Number of citations: 33 pubs.acs.org
DD Tanner, D Darwish, MW Mosher… - Journal of the American …, 1969 - ACS Publications
The photoinitiated bromination of 1-bromobutane with molecular bromine has been reinvestigated. The productdistribution obtained at the completion of the reaction was found to be the …
Number of citations: 43 pubs.acs.org
DD Tanner, T Pace, Y Kosugi, EV Blackburn, T Ruo - Tetrahedron Letters, 1976 - Elsevier
The high selectivity for the formation of vicinal dibromides in the bromination of bromoalkanes with molecular bromine had originglly been rationalized by a mechanism involving …
Number of citations: 2 www.sciencedirect.com
DD Tanner, MW Mosher, NC Das… - Journal of the American …, 1971 - ACS Publications
The free-radical brominations of cyclohexyl bromide and 1-bromobutanewith A-bromosuccinimide (NBS) have been investigated. These brominations can be carried out under specific …
Number of citations: 19 pubs.acs.org
KJ Shea, DC Lewis, PS Skell - Journal of the American Chemical …, 1973 - ACS Publications
Anchimeric assistance approaching 103 in magnitude is observedin photobromination of alkyl bromides. This is attributed to bromine assistance in the transition state with the …
Number of citations: 32 pubs.acs.org
HL Goering, DW Larsen - Journal of the American Chemical …, 1959 - ACS Publications
The radical-chain additions of HBr and DBr to the isomeric 2-bromo-2-butenes at—80 in excess liquid HBr or DBr are completely stereospecific. Under these conditions the trans …
Number of citations: 40 pubs.acs.org

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